

# (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

## molecular weight and formula

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### Compound of Interest

Compound Name: (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

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An In-depth Technical Guide to **(2,6-Difluoro-3,5-dimethoxyphenyl)methanol**: Synthesis, Characterization, and Applications

## Abstract

This technical guide provides a comprehensive overview of **(2,6-difluoro-3,5-dimethoxyphenyl)methanol**, a key fluorinated building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic insights, and detail the analytical techniques required for its structural confirmation. Furthermore, this guide explores its strategic application in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors and antimicrotubule agents. The strategic incorporation of difluoro and dimethoxy substituents on the phenyl ring imparts unique electronic and conformational properties, making this scaffold highly valuable for modulating drug-receptor interactions and improving pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

## Section 1: Chemical Identity and Physicochemical Properties

**(2,6-Difluoro-3,5-dimethoxyphenyl)methanol** is a substituted benzyl alcohol derivative. The presence of two electron-withdrawing fluorine atoms ortho to the hydroxymethyl group,

combined with two electron-donating methoxy groups, creates a unique electronic and steric environment. These features are critical for its utility as a synthetic intermediate in drug discovery.

The core physicochemical properties are summarized below.

Property	Value	Source(s)
IUPAC Name	(2,6-Difluoro-3,5-dimethoxyphenyl)methanol	[1]
CAS Number	1208434-90-5	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> F <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	204.17 g/mol	[2]
InChI Key	InChI=1S/C9H10F2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3	[1]
Appearance	White to off-white solid (Typical)	
Purity	≥98% (Commercially available)	[2]

## Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of the title compound, highlighting the key functional groups.

Caption: 2D structure of **(2,6-Difluoro-3,5-dimethoxyphenyl)methanol**.

## Section 2: Synthesis and Mechanistic Considerations

A robust and scalable synthesis of **(2,6-difluoro-3,5-dimethoxyphenyl)methanol** is crucial for its application in research and development. A common and logical approach involves the

selective reduction of a corresponding benzaldehyde derivative. This multi-step synthesis begins with a commercially available precursor, 2,6-difluoro-3,5-dimethoxyphenol.

## Proposed Synthetic Pathway



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Caption: Proposed synthetic workflow from a phenol precursor.

## Mechanistic Discussion

- **Activation of the Phenol:** The synthesis begins with the activation of the hydroxyl group of 2,6-difluoro-3,5-dimethoxyphenol[4]. Conversion to a triflate (trifluoromethanesulfonate) is an excellent strategy. The triflate is a superb leaving group, making the aromatic ring susceptible to palladium-catalyzed cross-coupling reactions. This step is typically performed using triflic anhydride ( $\text{Tf}_2\text{O}$ ) in the presence of a non-nucleophilic base like pyridine.
- **Palladium-Catalyzed Formylation:** The aryl triflate intermediate can undergo a variety of cross-coupling reactions. For the introduction of an aldehyde group, a carbonylation reaction is employed. Using a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ), carbon monoxide ( $\text{CO}$ ), and a hydride source (e.g.,  $\text{H}_2$  or a silane), the triflate group is replaced with a formyl ( $-\text{CHO}$ ) group to yield 2,6-difluoro-3,5-dimethoxybenzaldehyde. This step is critical for installing the carbon that will become the benzylic alcohol.
- **Selective Aldehyde Reduction:** The final step is the reduction of the benzaldehyde to the primary alcohol. Sodium borohydride ( $\text{NaBH}_4$ ) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation.
  - **Causality:**  $\text{NaBH}_4$  is a mild and selective reducing agent. It readily reduces aldehydes and ketones but does not affect other potentially sensitive functional groups on the aromatic ring under standard conditions. The mechanism involves the nucleophilic attack of a hydride ion ( $\text{H}^-$ ) from the borohydride complex onto the electrophilic carbonyl carbon of

the aldehyde. A subsequent workup with a protic source (like the methanol solvent) protonates the resulting alkoxide intermediate to yield the final benzylic alcohol. This method is preferred over stronger reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) for its operational simplicity, safety, and high selectivity.

## Section 3: Analytical Characterization Profile

To ensure the identity, purity, and structural integrity of synthesized **(2,6-difluoro-3,5-dimethoxyphenyl)methanol**, a suite of analytical techniques is employed. Each technique provides unique and complementary information.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for confirming the presence of hydrogen atoms in their specific chemical environments.
  - Expected Signals:
    - A singlet for the two equivalent methoxy groups ( $-\text{OCH}_3$ ) around 3.8-4.0 ppm.
    - A singlet or a finely split triplet (due to coupling with the hydroxyl proton) for the benzylic protons ( $-\text{CH}_2\text{OH}$ ) around 4.5-4.7 ppm.
    - A triplet for the single aromatic proton ( $-\text{ArH}$ ) around 6.5-6.8 ppm, due to coupling with the two adjacent fluorine atoms.
    - A broad singlet for the hydroxyl proton ( $-\text{OH}$ ), whose chemical shift is variable depending on concentration and solvent.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton. The spectrum will be complex due to C-F coupling.
  - Expected Signals: Distinct signals for the methoxy carbons, the benzylic carbon, and four unique aromatic carbons. The carbons bonded to fluorine will appear as doublets with large coupling constants ( $^1\text{JCF}$ ).
- $^{19}\text{F}$  NMR (Fluorine-19 Nuclear Magnetic Resonance): This is definitive for confirming the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms, confirming the symmetrical substitution pattern.

- Mass Spectrometry (MS): Confirms the molecular weight of the compound. In high-resolution mass spectrometry (HRMS), the measured mass will correspond very closely to the calculated exact mass (204.0598 g/mol), confirming the molecular formula  $C_9H_{10}F_2O_3$ .
- Infrared (IR) Spectroscopy: Identifies the key functional groups.
  - Expected Bands: A strong, broad absorption band around  $3200-3500\text{ cm}^{-1}$  for the O-H stretch of the alcohol. Sharp C-H stretching bands around  $2850-3000\text{ cm}^{-1}$ . Strong C-O stretching bands around  $1000-1300\text{ cm}^{-1}$ .

## Section 4: Applications in Medicinal Chemistry and Drug Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to enhance a molecule's pharmacological profile.<sup>[5][6]</sup> Fluorine's high electronegativity and small size can modulate pKa, improve metabolic stability, and increase binding affinity.<sup>[6][7]</sup>

**(2,6-Difluoro-3,5-dimethoxyphenyl)methanol** is a valuable building block for several reasons:

- Metabolic Blocking: The fluorine atoms can act as "metabolic blockers." Aromatic hydroxylation is a common metabolic pathway for drug deactivation. Placing fluorine atoms at susceptible positions prevents this oxidation, thereby increasing the drug's half-life and bioavailability.<sup>[7]</sup>
- Modulation of Conformation and Binding: The difluoro substitution pattern influences the conformational preference of the phenyl ring and its substituents. This can be exploited to lock the molecule into a bioactive conformation that enhances binding to a biological target, such as the active site of an enzyme.<sup>[6]</sup>
- Key Intermediate for Targeted Therapies: This specific scaffold has been identified as a crucial intermediate for synthesizing potent and selective inhibitors for critical cancer targets.
  - FGFR4 Inhibitors: The dimethoxybenzene scaffold is a known motif for enhancing the selectivity of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.<sup>[1]</sup> FGFR4 is a key target in hepatocellular carcinoma and other cancers.

- Antimicrotubule Agents: The compound is used in the synthesis of novel benzenesulfonates that act as antimicrotubule agents.<sup>[1]</sup> These agents disrupt microtubule polymerization in cancer cells by binding to the colchicine site, showing efficacy even against multi-drug resistant cell lines.<sup>[1]</sup>

The use of pre-functionalized, fluorinated building blocks like **(2,6-difluoro-3,5-dimethoxyphenyl)methanol** is often more efficient and reliable than attempting late-stage fluorination on a complex molecule.<sup>[8]</sup>

## Section 5: Experimental Protocol

The following is a representative, self-validating protocol for the final reduction step in the synthesis of **(2,6-difluoro-3,5-dimethoxyphenyl)methanol**.

Objective: To synthesize **(2,6-Difluoro-3,5-dimethoxyphenyl)methanol** via the reduction of 2,6-Difluoro-3,5-dimethoxybenzaldehyde.

Materials:

- 2,6-Difluoro-3,5-dimethoxybenzaldehyde (1.0 eq)
- Sodium borohydride ( $\text{NaBH}_4$ ) (1.5 eq)
- Anhydrous Methanol ( $\text{MeOH}$ )
- Deionized Water
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Ethyl Acetate
- Brine (Saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Silica Gel for column chromatography

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoro-3,5-dimethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde).
- **Cooling:** Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
- **Reagent Addition:** Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 20-30 minutes. Rationale: Portion-wise addition is a critical safety measure to control the exothermic reaction and the evolution of hydrogen gas.
- **Reaction Monitoring (Self-Validation):** Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting aldehyde spot has been fully consumed.
- **Quenching:** Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH<sub>4</sub>. Caution: Hydrogen gas will be evolved.
- **Solvent Removal:** Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
- **Extraction:** To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO<sub>3</sub> solution, and finally with brine. Rationale: The bicarbonate wash removes any acidic impurities, and the brine wash helps to break emulsions and remove bulk water from the organic layer.
- **Drying and Filtration:** Dry the separated organic layer over anhydrous MgSO<sub>4</sub>, then filter to remove the drying agent.
- **Purification (Self-Validation):** Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure **(2,6-difluoro-3,5-dimethoxyphenyl)methanol** as a solid.

- Final Characterization: Confirm the structure and purity of the final product using the analytical methods described in Section 3 (NMR, MS, IR).

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